Cas no 827031-10-7 (4-Quinazolinamine, N-[4-(difluoromethoxy)phenyl]-2-methyl-)

4-Quinazolinamine, N-[4-(difluoromethoxy)phenyl]-2-methyl- structure
827031-10-7 structure
Product name:4-Quinazolinamine, N-[4-(difluoromethoxy)phenyl]-2-methyl-
CAS No:827031-10-7
MF:C16H13F2N3O
MW:301.290730237961
CID:686225
PubChem ID:42625916

4-Quinazolinamine, N-[4-(difluoromethoxy)phenyl]-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine, N-[4-(difluoromethoxy)phenyl]-2-methyl-
    • N-[4-(difluoromethoxy)phenyl]-2-methylquinazolin-4-amine
    • N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine
    • CHEMBL3949718
    • DTXSID70655243
    • (4-Difluoromethoxy-phenyl)-(2-methyl-quinazolin-4-yl)-amine
    • 827031-10-7
    • SCHEMBL3109689
    • Inchi: InChI=1S/C16H13F2N3O/c1-10-19-14-5-3-2-4-13(14)15(20-10)21-11-6-8-12(9-7-11)22-16(17)18/h2-9,16H,1H3,(H,19,20,21)
    • InChI Key: YBTQUKLEFZVCQY-UHFFFAOYSA-N
    • SMILES: CC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)OC(F)F

Computed Properties

  • Exact Mass: 301.10266837g/mol
  • Monoisotopic Mass: 301.10266837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 47Ų

4-Quinazolinamine, N-[4-(difluoromethoxy)phenyl]-2-methyl- Related Literature

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